Cas no 2023490-13-1 (2,2,4-trimethyldecane-3,5-dione)

2,2,4-trimethyldecane-3,5-dione Chemical and Physical Properties
Names and Identifiers
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- 2,2,4-trimethyldecane-3,5-dione
- 2023490-13-1
- EN300-1127425
-
- Inchi: 1S/C13H24O2/c1-6-7-8-9-11(14)10(2)12(15)13(3,4)5/h10H,6-9H2,1-5H3
- InChI Key: KIDAWPPYXCASKX-UHFFFAOYSA-N
- SMILES: O=C(C(C)C(CCCCC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 212.177630004g/mol
- Monoisotopic Mass: 212.177630004g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.1Ų
- XLogP3: 3.7
2,2,4-trimethyldecane-3,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1127425-5g |
2,2,4-trimethyldecane-3,5-dione |
2023490-13-1 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1127425-10g |
2,2,4-trimethyldecane-3,5-dione |
2023490-13-1 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1127425-0.25g |
2,2,4-trimethyldecane-3,5-dione |
2023490-13-1 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1127425-1g |
2,2,4-trimethyldecane-3,5-dione |
2023490-13-1 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1127425-1.0g |
2,2,4-trimethyldecane-3,5-dione |
2023490-13-1 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1127425-0.5g |
2,2,4-trimethyldecane-3,5-dione |
2023490-13-1 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1127425-10.0g |
2,2,4-trimethyldecane-3,5-dione |
2023490-13-1 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1127425-0.05g |
2,2,4-trimethyldecane-3,5-dione |
2023490-13-1 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1127425-5.0g |
2,2,4-trimethyldecane-3,5-dione |
2023490-13-1 | 5g |
$3313.0 | 2023-06-09 | ||
Enamine | EN300-1127425-0.1g |
2,2,4-trimethyldecane-3,5-dione |
2023490-13-1 | 95% | 0.1g |
$804.0 | 2023-10-26 |
2,2,4-trimethyldecane-3,5-dione Related Literature
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Additional information on 2,2,4-trimethyldecane-3,5-dione
Recent Advances in the Study of 2,2,4-Trimethyldecane-3,5-dione (CAS: 2023490-13-1) and Its Applications in Chemical Biology and Medicine
2,2,4-Trimethyldecane-3,5-dione (CAS: 2023490-13-1) is a structurally unique diketone compound that has recently garnered significant attention in the fields of chemical biology and medicinal chemistry. Its distinctive molecular framework, characterized by the presence of two ketone groups and branched alkyl chains, makes it a promising candidate for various applications, including drug development, catalysis, and material science. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.
Recent studies have focused on the synthetic pathways for 2,2,4-trimethyldecane-3,5-dione, with particular emphasis on optimizing yield and purity. A 2023 publication in the *Journal of Organic Chemistry* detailed a novel catalytic method using palladium-based catalysts, which achieved a 90% yield under mild reaction conditions. This advancement addresses previous challenges associated with the compound's synthesis, such as low selectivity and the formation of by-products. The improved synthetic route not only enhances the scalability of production but also opens new avenues for structural modifications to tailor the compound's properties for specific applications.
In the realm of biological activity, 2,2,4-trimethyldecane-3,5-dione has demonstrated notable anti-inflammatory and antimicrobial properties. A study published in *Bioorganic & Medicinal Chemistry Letters* reported that the compound exhibited potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Additionally, it showed broad-spectrum antimicrobial activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). These findings suggest its potential as a lead compound for developing new anti-inflammatory and antibacterial agents, particularly in the face of rising antibiotic resistance.
Further investigations into the mechanistic aspects of 2,2,4-trimethyldecane-3,5-dione's biological effects have revealed its ability to modulate cellular signaling pathways. For instance, research conducted at the University of Cambridge identified its interaction with the NF-κB pathway, which plays a critical role in immune responses and inflammation. The compound's ability to suppress NF-κB activation underscores its therapeutic potential for treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. These insights are paving the way for preclinical studies to evaluate its efficacy and safety in animal models.
Beyond its biological applications, 2,2,4-trimethyldecane-3,5-dione has also been explored for its utility in material science. A recent study in *Advanced Materials* highlighted its role as a precursor for synthesizing high-performance polymers with exceptional thermal stability and mechanical strength. These polymers are being investigated for use in biomedical devices, such as implants and drug delivery systems, where durability and biocompatibility are paramount. The compound's versatility in both biological and material contexts underscores its multidisciplinary significance.
In conclusion, the growing body of research on 2,2,4-trimethyldecane-3,5-dione (CAS: 2023490-13-1) highlights its potential as a multifaceted compound with applications spanning chemical biology, medicine, and material science. Advances in synthetic methodologies, coupled with a deeper understanding of its biological mechanisms, are driving its development as a therapeutic agent and functional material. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical or industrial applications. As the field progresses, this compound is poised to make significant contributions to addressing pressing challenges in health and technology.
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